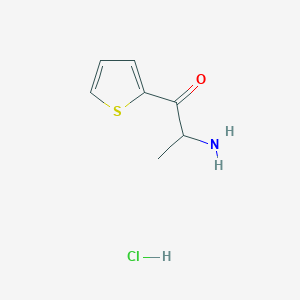
2-Amino-1-(2-thienyl)-1-propanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-thienyl)-1-propanone hydrochloride is a chemical compound that belongs to the class of thienyl ketones It is characterized by the presence of an amino group attached to a thienyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-thienyl)-1-propanone hydrochloride typically involves the reaction of 2-thiophenecarboxaldehyde with nitroethane to form 2-nitro-1-(2-thienyl)propene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-amino-1-(2-thienyl)propan-1-one. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-thienyl)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted thienyl ketones, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-1-(2-thienyl)-1-propanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-thienyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thienyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2-furyl)-1-propanone hydrochloride
- 2-Amino-1-(2-pyridyl)-1-propanone hydrochloride
- 2-Amino-1-(2-benzothienyl)-1-propanone hydrochloride
Uniqueness
2-Amino-1-(2-thienyl)-1-propanone hydrochloride is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10ClNOS |
|---|---|
Molecular Weight |
191.68 g/mol |
IUPAC Name |
2-amino-1-thiophen-2-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C7H9NOS.ClH/c1-5(8)7(9)6-3-2-4-10-6;/h2-5H,8H2,1H3;1H |
InChI Key |
QFRHFCPIIALFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CS1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



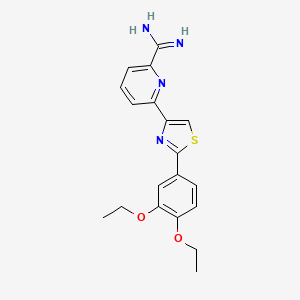
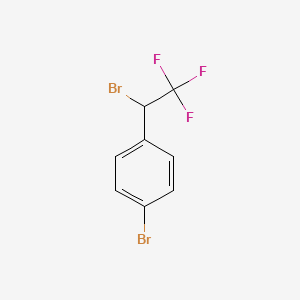
![5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
![Furo[2,3-b]pyridin-4-ylmethanol](/img/structure/B13676700.png)
![3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13676707.png)
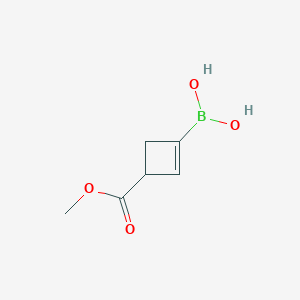
![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B13676726.png)

![1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13676735.png)
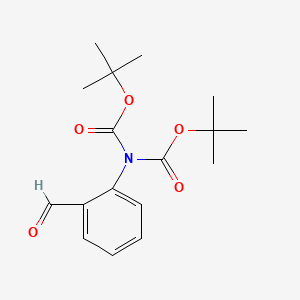


![Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13676762.png)
